2-Methylprop-2-en-1-yl cyclohexanecarboxylate
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Overview
Description
2-Methylprop-2-en-1-yl cyclohexanecarboxylate is an organic compound with the molecular formula C13H20O2 It is a cyclohexane derivative with a methylprop-2-en-1-yl ester group attached to the carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 2-methylprop-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-en-1-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid or cyclohexanone.
Reduction: Formation of 2-Methylprop-2-en-1-yl cyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2-Methylprop-2-en-1-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en-1-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-en-1-yl acetate: Similar ester structure but with an acetate group instead of a cyclohexanecarboxylate group.
2-Methylprop-2-en-1-yl benzoate: Contains a benzoate group, offering different chemical properties and applications.
Cyclohexyl acetate: Similar cyclohexane ring but with an acetate ester group.
Uniqueness
2-Methylprop-2-en-1-yl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a methylprop-2-en-1-yl ester group
Properties
CAS No. |
648858-09-7 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methylprop-2-enyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H18O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 |
InChI Key |
UEVIGPSIDMQLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)C1CCCCC1 |
Origin of Product |
United States |
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